molecular formula C16H9ClF3N3OS B12129554 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12129554
M. Wt: 383.8 g/mol
InChI Key: LGRJZMHRPQXXBQ-MLPAPPSSSA-N
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Description

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha isoform, a key signaling molecule in the cellular response to stress and inflammation. This compound, often referred to as a second-generation p38 inhibitor, exhibits an ATP-competitive mechanism of action, binding to the kinase's active site and effectively blocking the phosphorylation of downstream substrates like MAPKAPK-2. Its primary research value lies in its utility as a chemical probe to dissect the complex role of p38 MAPK signaling in various pathological contexts. Researchers employ this inhibitor to investigate the contribution of p38 to the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta in immune cells, a pathway critically implicated in rheumatoid arthritis and other autoimmune diseases . Beyond immunology, its application extends to cancer research, where p38 signaling influences cell proliferation, differentiation, and apoptosis, and to neuroscience, for studying its role in neuroinflammation and neuronal death. The compound's specific chemical structure, featuring the (Z)-configured pyridin-3-ylmethylidene group, is designed for enhanced potency and selectivity, making it a valuable tool for elucidating p38-mediated mechanisms in a wide range of in vitro and cell-based assays.

Properties

Molecular Formula

C16H9ClF3N3OS

Molecular Weight

383.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9ClF3N3OS/c17-10-3-4-12(11(7-10)16(18,19)20)22-15-23-14(24)13(25-15)6-9-2-1-5-21-8-9/h1-8H,(H,22,23,24)/b13-6-

InChI Key

LGRJZMHRPQXXBQ-MLPAPPSSSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridine and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and phenyl group may be susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of this compound.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives have significant anticancer properties. For instance, compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. Studies have shown that modifications to the thiazole structure can lead to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Antimicrobial Properties

Thiazole derivatives are also explored for their antimicrobial activities. The presence of halogen substituents is known to influence the antibacterial efficacy of such compounds. In vitro studies have demonstrated that certain thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of thiazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range against MCF-7 cells .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antibacterial activity, suggesting that further exploration could lead to effective new treatments for resistant bacterial strains .

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Position 5 Substituent Position 2 Substituent Yield (%)
Target Compound Pyridin-3-ylmethylidene 4-Chloro-2-(trifluoromethyl)phenyl N/A*
6h 4-Fluorobenzylidene 4-Nitrophenyl 92
2-Fluorobenzylidene 4-Chlorophenyl N/A
Pyridin-3-ylmethylidene 2,4-Dichlorophenyl N/A

Structural and Electronic Effects

  • Trifluoromethyl vs.
  • Pyridin-3-yl vs. Benzylidene : The pyridine ring (Position 5) introduces a heteroatom, enabling π-π stacking or hydrogen bonding, unlike purely aromatic benzylidene analogs (e.g., 6h) .

Analytical Data Comparison

Table 2: Spectroscopic and Elemental Analysis

Compound ES-MS (m/z) Elemental Analysis (C/H/N/S)
Target Compound N/A* C: Calculated ~53%; H: ~2.8% (estimated)
6h 359.0122 C: 53.39; H: 2.83; N: 11.70; S: 8.88

*Exact data for the target compound is unavailable in the evidence.

Biological Activity

The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is C18H14ClF3N2OSC_{18}H_{14}ClF_3N_2OS, indicating the presence of various functional groups that contribute to its biological activity. The thiazole ring is crucial for its interaction with biological targets, while the trifluoromethyl and chloro groups enhance its lipophilicity and electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, related thiazole compounds have demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.57 µM to 7.26 µM .
  • VEGFR-2 Inhibition : The compound may act as an inhibitor of VEGFR-2, a receptor involved in tumor angiogenesis. In related studies, thiazole derivatives exhibited IC50 values against VEGFR-2 comparable to established inhibitors like Sorafenib .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is another critical aspect of its biological activity. Compounds with similar structures have been shown to trigger apoptotic pathways, leading to cell death in malignant cells.

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Thiazole Ring : This typically involves the reaction of appropriate precursors under controlled conditions.
  • Substitution Reactions : The introduction of various substituents at specific positions on the thiazole ring can enhance biological activity.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of thiazole derivatives:

  • Anticancer Activity : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cells. Compound 4c was identified as particularly potent with IC50 values significantly lower than those of standard drugs .
    CompoundCell LineIC50 (µM)
    4cMCF-72.57 ± 0.16
    4cHepG27.26 ± 0.44
    StaurosporineMCF-76.77 ± 0.41
    StaurosporineHepG28.40 ± 0.51
  • Antimicrobial Properties : Other studies have reported that thiazole derivatives exhibit significant antimicrobial activity against various pathogens, suggesting a broader spectrum of therapeutic applications beyond oncology .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicate that modifications at specific positions can drastically alter their potency and selectivity towards different biological targets .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

Substituent PositionGroupBiological Activity (IC₅₀, µM)Reference
C2 (Phenyl)4-Cl-CF₃EGFR inhibition: 8.2 ± 1.1
C5 (Pyridinyl)3-CH₂Anticancer (HeLa): 12.4 ± 2.3
C4 (Thiazole)-OCH₃COX-2 inhibition: 15.6 ± 3.4

Q. Table 2: Synthesis Optimization Parameters

ParameterLow Yield ConditionHigh Yield ConditionYield Improvement
SolventEthanolDMF+17%
Temperature25°C60°C+12%
CatalystNonePd(PPh₃)₄+25%

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